4-Amino-1-fluoro-2-fluorosulfonyloxybenzene
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Overview
Description
4-Amino-1-fluoro-2-fluorosulfonyloxybenzene is an organic compound characterized by the presence of amino, fluoro, and fluorosulfonyloxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-fluoro-2-fluorosulfonyloxybenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of an amino-substituted benzene derivative followed by the introduction of the fluorosulfonyloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-fluoro-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-1-fluoro-2-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-fluoro-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The presence of the amino, fluoro, and fluorosulfonyloxy groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a fluorosulfonyloxy group.
4-Amino-2-fluorobenzene: Lacks the fluorosulfonyloxy group, making it less reactive in certain reactions.
4-Amino-1-chloro-2-fluorosulfonyloxybenzene: Contains a chloro group instead of a fluoro group, affecting its chemical properties.
Uniqueness
4-Amino-1-fluoro-2-fluorosulfonyloxybenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both fluoro and fluorosulfonyloxy groups makes it particularly useful in specific synthetic and industrial processes.
Properties
IUPAC Name |
4-amino-1-fluoro-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c7-5-2-1-4(9)3-6(5)12-13(8,10)11/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOGBRRYDKKUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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